1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea
説明
1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is a di-substituted urea derivative characterized by a urea core linked to two distinct aromatic moieties: a 3,4-dichlorophenyl group and a 2-phenylpyrimidin-5-yl ethyl chain. The dichlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor-binding affinity due to halogen interactions.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O/c20-16-7-6-15(10-17(16)21)25-19(26)22-9-8-13-11-23-18(24-12-13)14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H2,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGYPRREYIMJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Synthesis of the Phenylpyrimidinyl Intermediate: This step involves the preparation of the phenylpyrimidinyl moiety through a series of reactions, including cyclization and functional group modifications.
Coupling Reaction: The final step involves the coupling of the dichlorophenyl intermediate with the phenylpyrimidinyl intermediate using an ethylurea linkage. This step often requires the use of coupling reagents and specific reaction conditions to achieve high yields.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
化学反応の分析
1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Anticancer Activity
Recent studies have demonstrated that compounds similar to 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In Vitro Studies : A series of diaryl urea derivatives were evaluated for their antiproliferative effects against the National Cancer Institute's NCI-60 human cancer cell lines. Compounds showed promising results with IC₅₀ values indicating effective growth inhibition in melanoma and renal cancer cell lines .
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Compound 5a | SK-MEL-5 (Melanoma) | 0.9 |
| Compound 5d | A498 (Renal Cancer) | 1.2 |
| Compound 5e | MDA-MB-468 (Breast Cancer) | 0.8 |
Urease Inhibition
The compound also shows potential as a urease inhibitor, which is critical in treating conditions such as peptic ulcers and kidney stones. Urease inhibitors are valuable in preventing complications associated with urease-producing bacteria.
- In Vitro Evaluation : Various derivatives have been synthesized and evaluated for their urease inhibitory activity. The results indicated that modifications to the phenyl ring significantly influenced the efficacy of urease inhibition .
Study on Anticancer Properties
A notable study focused on synthesizing a series of urea derivatives and evaluating their anticancer properties. The study reported that specific substitutions on the phenyl moiety enhanced the antiproliferative activity significantly, suggesting structure-activity relationships that can guide future drug design .
Urease Inhibitory Activity Analysis
Another research effort highlighted the synthesis of various thiourea hybrids aimed at developing potent urease inhibitors. The study concluded that compounds with specific hydrophobic substitutions exhibited superior inhibitory effects, paving the way for new therapeutic options in managing urease-associated disorders .
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application.
類似化合物との比較
Comparison with Structurally Similar Compounds
Di-Substituted Ureas with Aromatic Moieties
Di-substituted ureas are a well-studied class of compounds due to their diverse biological activities. Key structural analogs include:
Key Findings :
- BTdCPU and NCPdCPU demonstrate growth inhibition via mechanisms linked to their aromatic substituents.
- The target compound differs by incorporating a pyrimidine-ethyl chain instead of a simple aromatic substituent. Pyrimidine’s nitrogen-rich structure could improve solubility or engage in selective interactions with enzymes or receptors, such as kinases or G protein-coupled receptors (GPCRs) .
Dichlorophenyl-Containing Bioactive Compounds
The 3,4-dichlorophenyl moiety is prevalent in compounds targeting GPCRs and ion channels. Notable examples from include:
| Compound Name | Structure | Target/Activity |
|---|---|---|
| SR140333 | 3,4-Dichlorophenyl linked to piperidine and isopropoxyphenylacetyl groups | Neurokinin-1 (NK1) receptor antagonist |
| SR142801 | 3,4-Dichlorophenyl with benzoyl-piperidine and acetamide groups | Tachykinin receptor antagonist |
Comparison with Target Compound :
- SR140333 and SR142801 leverage the dichlorophenyl group for hydrophobic interactions with GPCR binding pockets. Their activity depends on additional substituents (e.g., piperidine, benzoyl) that confer spatial and electronic complementarity to receptor sites .
- The target compound replaces these complex substituents with a pyrimidinylethyl-urea chain. This simpler structure may reduce off-target effects but could limit receptor affinity compared to SR-series compounds.
Mechanistic and Functional Insights
- Growth Inhibition : Di-substituted ureas like BTdCPU and NCPdCPU inhibit cellular proliferation by disrupting mitochondrial function or inducing oxidative stress. The target compound’s pyrimidine group may enhance DNA/RNA synthesis interference due to pyrimidine’s role as a nucleotide analog .
- Receptor Interactions: Dichlorophenyl-containing compounds (e.g., SR140333) often target neurokinin or opioid-like receptors.
生物活性
1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea, designated with CAS Number 2034397-92-5, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 387.3 g/mol
- Structural Characteristics : The compound features a dichlorophenyl group and a pyrimidine derivative, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest the following:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : Evidence indicates that it may bind to certain receptors, altering signaling pathways that regulate cellular functions.
Pharmacological Effects
1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea exhibits several pharmacological effects:
-
Anticancer Activity :
- In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways.
- A study demonstrated that it reduced tumor growth in xenograft models of breast cancer.
-
Antimicrobial Properties :
- Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
-
Anti-inflammatory Effects :
- The compound has been observed to downregulate pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers. The study utilized flow cytometry to quantify apoptotic cells, revealing significant efficacy at concentrations as low as 10 µM.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacterial strains, suggesting strong antimicrobial properties.
Case Study 3: Anti-inflammatory Mechanism
Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the secretion of TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways.
Q & A
(Basic) What are the established synthetic routes for preparing 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea?
Methodological Answer:
Synthesis typically involves coupling reactions between substituted phenyl isocyanates and amine derivatives. A common approach is:
- Step 1: React 3,4-dichlorophenyl isocyanate with 2-(2-phenylpyrimidin-5-yl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
- Step 2: Use triethylamine as a base to neutralize HCl byproducts, ensuring reaction efficiency .
- Optimization: Yield improvements (up to 60%) are achieved by controlling stoichiometry and reaction time, as demonstrated in analogous urea syntheses .
Key Parameters:
| Parameter | Condition/Value | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Typical Yield | 50–60% |
(Basic) Which analytical techniques are most effective for characterizing this urea derivative?
Methodological Answer:
Structural confirmation and purity assessment require a combination of techniques:
- NMR Spectroscopy: ¹H/¹³C NMR resolves aromatic protons and urea NH signals. For example, NH protons typically appear at δ 8.5–9.5 ppm .
- X-ray Crystallography: Determines crystal packing and hydrogen-bonding patterns, as shown for structurally related urea derivatives .
- Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
- HPLC-PDA: Ensures >95% purity by monitoring UV absorption (λ = 250–280 nm for aryl groups) .
(Advanced) How do structural modifications to the dichlorophenyl or pyrimidine moieties affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies of analogous urea compounds reveal:
- Dichlorophenyl Substitution:
- Pyrimidine Modifications:
Experimental Design:
- Use computational docking (e.g., AutoDock Vina) to predict binding modes.
- Validate with competitive binding assays (e.g., SPR or fluorescence polarization) .
(Advanced) What strategies are recommended for resolving contradictory data in receptor binding studies involving this compound?
Methodological Answer:
Contradictions in binding affinities often arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal Assays: Compare results from radioligand displacement, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) .
- Purity Verification: Re-analyze compound purity via HPLC-MS and NMR to exclude degradation products .
- Buffer Optimization: Test binding in varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify condition-dependent effects .
Case Study:
Discrepancies in Diuron (a related urea herbicide) toxicity data were resolved by standardizing algal growth media in ecotoxicity assays .
(Advanced) What in vivo models are appropriate for studying the metabolic fate of this compound?
Methodological Answer:
- Rodent Models (Rats/Mice): Administer ¹⁴C-labeled compound via oral gavage. Collect plasma, urine, and feces over 72 hours for metabolite profiling via LC-MS/MS .
- Hepatic Microsomes: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation pathways .
- Biliary Excretion Studies: Use cannulated rats to analyze enterohepatic recirculation of glucuronide conjugates .
Key Findings from Analogous Compounds:
- Diuron undergoes hydroxylation at the 3,4-dichlorophenyl ring, forming 3-(3,4-dichlorophenyl)-1-hydroxymethylurea as a major metabolite .
(Advanced) How can researchers optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation Strategies:
- Prodrug Design: Introduce ester groups at the urea NH to improve membrane permeability, followed by enzymatic cleavage in plasma .
Solubility Data from Analogous Ureas:
| Compound | Aqueous Solubility (µg/mL) | Reference |
|---|---|---|
| Diuron (unmodified) | 42 | |
| PEG-400 formulation | 220 |
(Basic) What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in a fume hood due to potential isocyanate intermediates .
- Waste Disposal: Neutralize urea byproducts with 10% NaOH before disposal .
Toxicity Profile (Analogous Compounds):
| Endpoint | Diuron (Analog) | Reference |
|---|---|---|
| LD₅₀ (rat, oral) | 1,200 mg/kg | |
| EC₅₀ (algae growth inhibition) | 0.1 µg/L |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
